3-Heptylthiophene

概要

説明

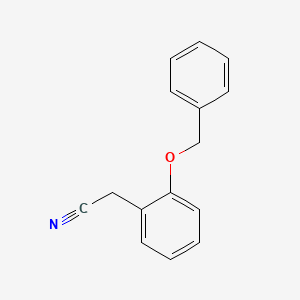

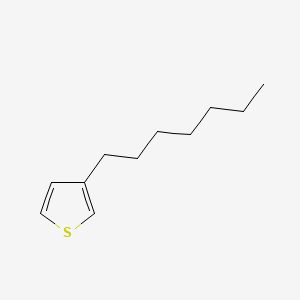

3-Heptylthiophene: is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. The molecular formula of this compound is C11H18S . This compound is characterized by a heptyl group attached to the third position of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 3-Heptylthiophene can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophene with 1-bromoheptane in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods such as Grignard reactions or palladium-catalyzed cross-coupling reactions . These methods offer higher yields and can be optimized for large-scale production.

化学反応の分析

Types of Reactions: 3-Heptylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .

Reduction: Reduction reactions can convert it to the corresponding thiol using reducing agents such as .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles like or in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated thiophenes.

科学的研究の応用

Chemistry: 3-Heptylthiophene is used as a building block in the synthesis of conjugated polymers . These polymers are essential in the development of organic electronic devices such as solar cells , light-emitting diodes (LEDs) , and field-effect transistors .

Biology and Medicine: While specific biological applications of this compound are less documented, thiophene derivatives are known for their potential in drug discovery and development due to their aromatic stability and ability to interact with biological targets.

Industry: In the industrial sector, this compound is utilized in the production of conductive polymers and coatings . Its stability and electronic properties make it suitable for applications in anti-corrosion coatings and electronic materials .

作用機序

The mechanism of action of 3-Heptylthiophene in its applications primarily involves its electronic properties . In organic electronics, the compound’s ability to conduct electricity and form stable conjugated systems is crucial. The thiophene ring facilitates charge transport and stability , making it an effective component in conductive polymers .

類似化合物との比較

3-Hexylthiophene: Similar structure with a hexyl group instead of a heptyl group. It is widely used in organic electronics.

3-Octylthiophene: Contains an octyl group and is also used in the synthesis of conductive polymers.

3-Dodecylthiophene: Features a longer dodecyl chain, providing different solubility and electronic properties.

Uniqueness: 3-Heptylthiophene’s uniqueness lies in its balance between solubility and electronic properties . The heptyl chain provides sufficient solubility in organic solvents while maintaining the desirable electronic characteristics of thiophenes. This balance makes it a versatile compound for various applications in organic electronics and materials science .

特性

IUPAC Name |

3-heptylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUMHORDQCAXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-63-3 | |

| Record name | Thiophene, 3-heptyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80340734 | |

| Record name | 3-Heptylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65016-61-7 | |

| Record name | 3-Heptylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065016617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HEPTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B6L18UYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of 3-Heptylthiophene?

A1: this compound is a monomer known for its role in synthesizing poly(this compound) (P3HpT), a soluble conducting polymer. Studies have highlighted its use in organic electronics due to its favorable electrical conductivity, solubility in common organic solvents, and processability [, , ].

Q2: What innovative fabrication techniques have been explored to improve the performance of P3HpT in organic electronic devices?

A3: Beyond conventional spin-coating, researchers are investigating scalable deposition techniques like interfacial spreading, solution shearing, and spray coating to enhance the performance of P3HpT in devices. Notably, interfacial spreading has demonstrated superior charge transport properties, attributed to a favorable edge-on molecular orientation in the resulting films [].

Q3: Can you elaborate on the application of P3HpT in stretchable electronic devices?

A4: P3HpT's inherent flexibility and conductivity make it suitable for stretchable electronics. Research shows promising results using P3HpT as the active layer in organic solar cells fabricated on flexible substrates. Furthermore, incorporating P3HpT into stretchable barrier films, such as those based on graphene/polyurethane composites, enhances the device's lifespan by protecting the sensitive organic layers from environmental degradation [, ].

Q4: What are the limitations of using P3HpT in certain applications?

A5: Despite its advantages, P3HpT faces limitations, particularly when high charge carrier mobility is critical. Studies reveal that while P3HpT offers excellent stretchability, its electronic performance, especially charge transport, may not match that of its shorter alkyl chain counterparts, potentially hindering its use in high-performance transistors [, ].

Q5: How does the morphology of P3HpT thin films influence their mechanical and electronic properties?

A6: The morphology of P3HpT films, influenced by processing techniques, significantly impacts both mechanical and electronic properties. For instance, solution shearing leads to denser, more robust films with higher modulus and toughness compared to spin-coated films. These morphological variations directly influence charge transport and mechanical flexibility, dictating the suitability of P3HpT for specific applications [].

Q6: Are there any studies focusing on the long-term performance and stability of P3HpT under mechanical stress?

A7: Yes, research has explored the fatigue behavior of P3HpT under cyclic loading. These studies provide insights into the microstructural changes occurring within the polymer upon repeated stretching, ultimately impacting its long-term performance and stability in applications demanding mechanical flexibility [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)